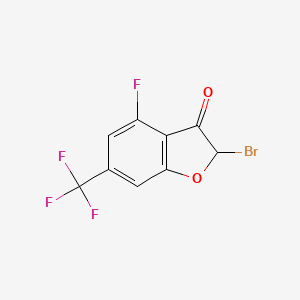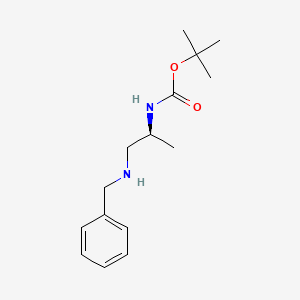
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzylamino group, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of benzyl chloroformate and ammonia to produce the desired carbamate . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the tert-butyl group.
Methyl (1-aminopropan-2-yl)carbamate: Similar backbone but different substituents.
Uniqueness
(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-(benzylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-12(17-14(18)19-15(2,3)4)10-16-11-13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3,(H,17,18)/t12-/m0/s1 |
InChI-Schlüssel |
RMNLYFMEFVFWFC-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](CNCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CNCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



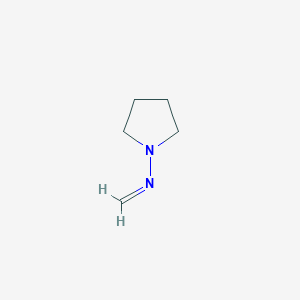
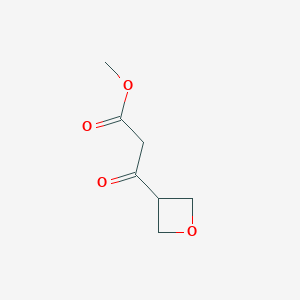
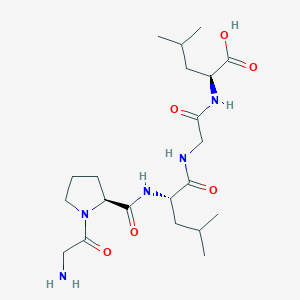
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)

